(R)-tert-Butyl (1-iodo-3-methylbutan-2-yl)carbamate
Description
(R)-tert-Butyl (1-iodo-3-methylbutan-2-yl)carbamate is a chiral carbamate derivative characterized by a tert-butyloxycarbonyl (Boc) protecting group, an iodine atom at the 1-position, and a branched 3-methylbutan-2-yl backbone. Key properties include:
- Molecular formula: C₁₀H₂₀INO₂
- Molar mass: 313.18 g/mol (monoisotopic mass: 313.053877) .
- Stereochemistry: The R-configuration at the 2-position defines its chiral center, influencing its reactivity and interactions in asymmetric synthesis .
- Applications: Primarily used as an intermediate in pharmaceutical and organic synthesis, leveraging the iodine atom as a leaving group in nucleophilic substitution reactions .
Properties
Molecular Formula |
C10H20INO2 |
|---|---|
Molecular Weight |
313.18 g/mol |
IUPAC Name |
tert-butyl N-[(2R)-1-iodo-3-methylbutan-2-yl]carbamate |
InChI |
InChI=1S/C10H20INO2/c1-7(2)8(6-11)12-9(13)14-10(3,4)5/h7-8H,6H2,1-5H3,(H,12,13)/t8-/m0/s1 |
InChI Key |
XBOPXPWVPIOUTD-QMMMGPOBSA-N |
Isomeric SMILES |
CC(C)[C@H](CI)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)C(CI)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Compound Characterization and Properties
(R)-tert-Butyl (1-iodo-3-methylbutan-2-yl)carbamate, also known as (R)-1-Iodo-2-(Boc-amino)-3-methylbutane, is a chiral organoiodine compound with significant utility in synthetic chemistry. Before delving into preparation methods, understanding its fundamental properties is essential.
Physical and Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C10H20INO2 |
| Molecular Weight | 313.18 g/mol |
| IUPAC Name | tert-butyl N-[(2R)-1-iodo-3-methylbutan-2-yl]carbamate |
| Standard InChI | InChI=1S/C10H20INO2/c1-7(2)8(6-11)12-9(13)14-10(3,4)5/h7-8H,6H2,1-5H3,(H,12,13)/t8-/m0/s1 |
| Standard InChIKey | XBOPXPWVPIOUTD-QMMMGPOBSA-N |
| Canonical SMILES | CC(C)C(CI)NC(=O)OC(C)(C)C |
The compound consists of a branched alkane backbone with an iodine substituent at the first carbon and a tert-butoxycarbonyl (Boc) protected amino group at the second carbon position. The stereocenter at the C-2 position bears the (R) configuration, which is crucial for its applications in asymmetric synthesis.
General Synthetic Approaches
The synthesis of (R)-tert-Butyl (1-iodo-3-methylbutan-2-yl)carbamate can be accomplished through several strategic approaches, each offering distinct advantages depending on the starting materials and desired scale.
Retrosynthetic Analysis
From a retrosynthetic perspective, (R)-tert-Butyl (1-iodo-3-methylbutan-2-yl)carbamate can be prepared through several disconnection approaches:
- From a protected amino alcohol via iodination
- From a corresponding tosylate or mesylate via nucleophilic substitution
- From a precursor amino acid (typically L-valine) through a sequence of protection, reduction, and iodination
These approaches balance considerations of stereochemical integrity, functional group compatibility, and synthetic efficiency.
Preparation from Amino Acid Derivatives
Pathway from L-Valine Derivatives
One of the most common and stereoselective approaches utilizes L-valine as the starting material, which already contains the required stereogenic center and branched alkyl group.
Synthetic Pathway
The synthesis typically follows a stepwise sequence:
- Protection of the amino group with di-tert-butyl dicarbonate
- Conversion of the carboxylic acid to a more reactive intermediate
- Reduction to the primary alcohol
- Conversion of the alcohol to the iodide
This approach maintains the stereochemical integrity at the C-2 position, resulting in the (R) configuration in the final product.
Detailed Procedure
Based on analogous synthesis methods for similar compounds, a typical procedure involves:
Step 1: Boc Protection of L-Valine
L-Valine is treated with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide to protect the amino group, yielding N-Boc-L-valine.
Step 2: Reduction of the Carboxylic Acid
The carboxylic acid moiety is reduced to the corresponding primary alcohol using reagents such as borane-tetrahydrofuran complex or lithium aluminum hydride, resulting in (R)-tert-butyl (1-hydroxy-3-methylbutan-2-yl)carbamate.
Step 3: Iodination of the Primary Alcohol
The primary alcohol is converted to the iodide using iodinating reagents such as iodine with triphenylphosphine and imidazole, or using alternative systems like sodium iodide with triphenylphosphine and carbon tetrachloride. This step typically proceeds with inversion of configuration at the carbon bearing the alcohol.
Nucleophilic Substitution Approaches
From Activated Hydroxy Intermediates
An alternative synthetic route involves the conversion of a primary alcohol to a better leaving group, followed by nucleophilic substitution with iodide.
Conversion to Activated Intermediates
The hydroxyl group in (R)-tert-butyl (1-hydroxy-3-methylbutan-2-yl)carbamate can be activated through formation of:
- Mesylate (methanesulfonate) intermediate
- Tosylate (p-toluenesulfonate) intermediate
- Triflate (trifluoromethanesulfonate) intermediate
Each activation strategy offers different reactivity profiles and is selected based on the desired reaction conditions and scale.
Iodination via Nucleophilic Substitution
Following activation, nucleophilic substitution with iodide sources such as sodium iodide or potassium iodide in acetone or other polar aprotic solvents facilitates the formation of the target compound. This approach is particularly advantageous due to its mild reaction conditions and compatibility with the Boc protecting group.
Direct Iodination Methods
Appel Reaction
The Appel reaction represents one of the most direct methods for converting alcohols to iodides while maintaining stereochemical integrity.
Reaction Conditions
A typical Appel reaction for this transformation would involve:
| Reagent | Quantity | Role |
|---|---|---|
| (R)-tert-butyl (1-hydroxy-3-methylbutan-2-yl)carbamate | 1 equivalent | Substrate |
| Triphenylphosphine | 1.5-2 equivalents | Activating agent |
| Iodine | 1.5-2 equivalents | Iodine source |
| Imidazole | 2 equivalents | Base |
| Dichloromethane or tetrahydrofuran | - | Solvent |
The reaction typically proceeds at room temperature with careful monitoring to maximize yield and minimize side reactions.
Mitsunobu-Type Reactions
Mitsunobu-type reactions offer an alternative approach for direct iodination with inversion of configuration.
Reaction Components
This approach typically employs:
- Diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD)
- Triphenylphosphine
- Hydrogen iodide or a suitable iodide source
This method is particularly valuable when controlling stereochemistry is crucial to the synthetic strategy.
Comparison of Preparation Methods
Different synthetic approaches to (R)-tert-Butyl (1-iodo-3-methylbutan-2-yl)carbamate offer various advantages and limitations:
| Method | Advantages | Limitations | Typical Yields |
|---|---|---|---|
| From amino acid via reduction and iodination | Maintains stereochemical integrity; Commercially available starting materials | Multiple steps; Potential over-reduction | 70-90% |
| Via activated intermediates (mesylate/tosylate) | Clean substitution; Mild conditions | Additional step for activation; Potentially lower atom economy | 80-95% |
| Direct Appel reaction | One-pot procedure; Fewer steps | Purification challenges; Side reactions possible | 75-85% |
| Mitsunobu-type reactions | Stereospecific; Direct transformation | Sensitive to steric hindrance; Byproduct removal | 65-80% |
The choice of method typically depends on available starting materials, scale requirements, and specific project constraints.
Reaction Optimization Strategies
Solvent Selection
The choice of solvent significantly impacts the efficiency of iodination reactions. For nucleophilic substitutions, polar aprotic solvents such as acetone, dimethylformamide (DMF), or acetonitrile typically provide optimal results. For Appel reactions, dichloromethane or tetrahydrofuran is commonly employed.
Temperature Control
Temperature optimization is critical for maximizing yield while minimizing side reactions:
- Appel reactions generally proceed efficiently at room temperature
- Nucleophilic substitutions with activated intermediates may require elevated temperatures (50-80°C)
- Reduction steps often require cooling (0°C to -78°C) to ensure selectivity
Reaction Monitoring
Careful monitoring using thin-layer chromatography (TLC) or analytical HPLC is essential to determine reaction completion and minimize side product formation.
Scale-Up Considerations
When scaling up the preparation of (R)-tert-Butyl (1-iodo-3-methylbutan-2-yl)carbamate, several additional factors must be considered:
- Safety concerns: Iodination reactions often involve potentially hazardous reagents and exothermic processes
- Heat management: Larger-scale reactions require more effective cooling systems
- Reagent purity: Higher-grade starting materials may be necessary to maintain product quality
- Purification strategies: Column chromatography may be less practical at larger scales, necessitating alternative purification approaches
Analytical Methods for Product Characterization
Confirmation of product identity and purity typically involves:
- NMR spectroscopy: 1H and 13C NMR to confirm structure
- Mass spectrometry: Verification of molecular weight
- Optical rotation: Confirmation of stereochemical purity and configuration
- HPLC analysis: Assessment of enantiomeric excess and overall purity
Chemical Reactions Analysis
Types of Reactions
®-tert-Butyl (1-iodo-3-methylbutan-2-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles.
Reduction Reactions: The compound can be reduced to form different products.
Oxidation Reactions: The carbamate group can undergo oxidation under specific conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Major Products Formed
Substitution: Products include azides or nitriles.
Reduction: Products include alcohols or amines.
Oxidation: Products include carbonyl compounds or carboxylic acids.
Scientific Research Applications
Organic Synthesis
(R)-tert-Butyl (1-iodo-3-methylbutan-2-yl)carbamate serves as a versatile building block in organic synthesis. Its unique structure allows chemists to explore new synthetic routes for complex molecules, particularly in the development of pharmaceuticals and agrochemicals. It is often employed in:
- Synthesis of β-amino acids : The compound can be utilized to create β-amino acids, which are crucial in drug development due to their ability to mimic natural amino acids while providing enhanced stability and bioactivity.
Medicinal Chemistry
The compound has shown promise in medicinal chemistry, particularly as an intermediate for synthesizing biologically active compounds. Notably:
- Androgen Receptor Modulators : Research indicates that compounds derived from (R)-tert-butyl (1-iodo-3-methylbutan-2-yl)carbamate exhibit high affinity and antagonistic activity towards androgen receptors, making them potential candidates for treating prostate cancer and other androgen-dependent conditions .
The unique structural features of (R)-tert-butyl (1-iodo-3-methylbutan-2-yl)carbamate allow it to be used in various biological activity studies:
- Comparative Analysis : Its structural similarity to other carbamates can facilitate comparative studies that explore the effects of different functional groups on biological activity.
Case Study 1: Synthesis of Anticancer Agents
A study demonstrated the synthesis of novel androgen receptor antagonists using (R)-tert-butyl (1-iodo-3-methylbutan-2-yl)carbamate as an intermediate. The synthesized compounds exhibited significant antiproliferative effects on prostate cancer cell lines, highlighting their potential therapeutic application .
Case Study 2: Development of β-Amino Acid Derivatives
Researchers utilized (R)-tert-butyl (1-iodo-3-methylbutan-2-yl)carbamate as a precursor for synthesizing β-amino acid derivatives with enhanced pharmacological properties. These derivatives showed improved stability and bioavailability compared to their natural counterparts, indicating their potential for drug development .
Mechanism of Action
The mechanism of action of ®-tert-Butyl (1-iodo-3-methylbutan-2-yl)carbamate involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and proteins that contain nucleophilic sites.
Pathways Involved: The compound can inhibit enzyme activity by forming covalent bonds with active site residues, leading to altered protein function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereoisomeric Counterpart: (S)-tert-Butyl (1-Iodo-3-methylbutan-2-yl)carbamate
The S-enantiomer shares identical molecular formula (C₁₀H₂₀INO₂) and molar mass (313.18 g/mol) but differs in stereochemical configuration (CAS: 161529-21-1) . Key distinctions include:
Functional Group Variants
(R)-tert-Butyl (1-([1,1’-Biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate
- Structure : Replaces the iodine atom with a biphenyl group and introduces a hydroxyl moiety.
- Molecular Formula: C₂₁H₂₅NO₃ (molar mass: 363.43 g/mol) .
- Properties : Enhanced hydrogen-bonding capacity due to the hydroxyl group, impacting solubility and crystallinity. Classified as a low-hazard laboratory chemical .
- Applications : Utilized in molecular recognition studies and supramolecular chemistry due to its hydrogen-bonding motifs .
tert-Butyl ((1S,4S)-1-((2-Chloro-5-iodopyrimidin-4-yl)amino)-4-methoxycyclohexyl)methylcarbamate
- Structure : Features a pyrimidine ring with chloro and iodo substituents, coupled with a methoxycyclohexyl group.
- Synthesis : Prepared via multi-step protocols involving Boc protection and halogenation, demonstrating the versatility of tert-butyl carbamates in complex molecule assembly .
- Applications : Serves as a precursor in medicinal chemistry for kinase inhibitors, where halogen atoms enhance binding affinity .
Data Table: Comparative Analysis of Key Compounds
Research Findings and Trends
Crystallographic and Structural Insights
- Hydrogen Bonding : Compounds like (R)-tert-butyl (1-([1,1’-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate exhibit defined hydrogen-bonding networks, analyzed via graph-set methodology (as described in ).
- Software Tools : Programs like SHELXL and Mercury are critical for refining crystal structures and visualizing intermolecular interactions, applicable to iodine-containing carbamates .
Biological Activity
(R)-tert-Butyl (1-iodo-3-methylbutan-2-yl)carbamate is a chemical compound with significant potential in various biological applications. This article reviews the biological activity of this compound, focusing on its synthesis, structural characteristics, and potential therapeutic implications.
The molecular formula of (R)-tert-butyl (1-iodo-3-methylbutan-2-yl)carbamate is C10H20INO2, with a molecular weight of approximately 313.18 g/mol. The compound features a tert-butyl group, an iodine atom, and a carbamate functional group, which contribute to its unique chemical reactivity and biological properties.
Synthesis
The synthesis of (R)-tert-butyl (1-iodo-3-methylbutan-2-yl)carbamate typically involves multi-step processes that allow for the selective introduction of functional groups while maintaining stereochemical integrity. This synthetic pathway is crucial for developing pharmaceuticals and agrochemicals, as it enables the exploration of new therapeutic agents.
Comparative Analysis
A comparative analysis with structurally similar compounds can provide insights into its biological activity. The following table summarizes several related compounds and their key features:
| Compound Name | CAS Number | Similarity Index | Key Features |
|---|---|---|---|
| tert-butyl (3-methyl-1-oxobutan-2-yl)carbamate | 106391-88-2 | 0.85 | Contains a ketone functional group |
| tert-butyl (3-hydroxycyclobutyl)carbamate | 154748-63-7 | 0.78 | Features a hydroxyl group |
| tert-butyl (4-iodocyclohexyl)carbamate | 1179986-79-8 | 0.94 | Iodine substitution at a different position |
| tert-butyl (4-amino-cyclobutyl)carbamate | 195314-59-1 | 0.80 | Contains an amino group instead of iodine |
This table highlights the unique iodine substitution in (R)-tert-butyl (1-iodo-3-methylbutan-2-yl)carbamate, which may influence its biological interactions compared to other compounds.
Case Studies and Research Findings
Research on similar compounds has shown that modifications in structure can significantly impact biological activity. For instance, studies on GSK-3β inhibitors have demonstrated that structural variations can enhance metabolic stability and potency . Such findings suggest that (R)-tert-butyl (1-iodo-3-methylbutan-2-yl)carbamate could be explored further for its potential as a therapeutic agent in inhibiting specific enzymes or pathways.
Additionally, compounds with carbamate functional groups have been investigated for their roles as enzyme inhibitors and their interactions with various biological systems . This indicates that (R)-tert-butyl (1-iodo-3-methylbutan-2-yl)carbamate may possess similar properties worth exploring in pharmacological contexts.
Q & A
Basic Research Questions
Q. What are the optimal conditions for synthesizing (R)-tert-Butyl (1-iodo-3-methylbutan-2-yl)carbamate while preserving stereochemical integrity?
- Methodological Answer : The synthesis of this chiral carbamate derivative requires careful control of reaction parameters. For tert-butyl carbamates, common approaches involve coupling tert-butyl chloroformate with amine intermediates under Schotten-Baumann conditions (e.g., aqueous NaHCO₃, 0–5°C) . To retain the (R)-configuration, use enantiopure starting materials (e.g., (R)-1-amino-3-methylbutan-2-ol) and avoid racemization-prone conditions (e.g., strong acids/bases). Monitoring reaction progress via TLC or HPLC with chiral columns ensures stereochemical fidelity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR confirms the tert-butyl group (δ ~1.4 ppm for C(CH₃)₃), carbamate carbonyl (δ ~155–160 ppm), and iodo substituent (¹³C δ ~-10 to 0 ppm).
- IR : Stretching vibrations for C=O (1690–1740 cm⁻¹) and N-H (3300–3500 cm⁻¹) validate carbamate formation.
- Mass Spectrometry : High-resolution MS (HRMS) identifies the molecular ion ([M+H]⁺) and fragments (e.g., loss of tert-butoxy group, m/z ~57) .
Q. What safety precautions are recommended for handling this iodinated carbamate?
- Methodological Answer : Although no significant acute toxicity is reported for structurally similar carbamates , precautions include:
- PPE : Gloves, lab coat, and safety goggles.
- Ventilation : Use in a fume hood to avoid inhalation of decomposition products (e.g., CO, NOx under fire conditions) .
- Storage : Sealed containers at 2–8°C to prevent iodine dissociation .
Advanced Research Questions
Q. How can crystallographic data resolve discrepancies in reported stereochemical assignments?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for absolute configuration determination. Use SHELXL for refinement, ensuring Flack parameter convergence (ideally <0.1) to confirm the (R)-configuration. Mercury software aids in visualizing hydrogen-bonding networks (e.g., carbamate N-H···O interactions), which stabilize the crystal lattice and correlate with stereochemical outcomes .
Q. What experimental strategies address low yields in coupling reactions involving the iodo substituent?
- Methodological Answer : Low yields may arise from iodine’s susceptibility to elimination or nucleophilic substitution. Mitigation strategies:
- Temperature Control : Perform reactions at ≤0°C to suppress side reactions.
- Catalysis : Use Pd(0) catalysts for cross-coupling (e.g., Suzuki-Miyaura) without displacing iodine .
- Protecting Groups : Temporarily protect the carbamate with Boc to avoid interference .
Q. How do solvent polarity and hydrogen-bonding interactions influence crystallization efficiency?
- Methodological Answer : Solvent polarity (e.g., EtOAc vs. hexane) affects nucleation kinetics. Polar aprotic solvents (DMF, DMSO) enhance solubility but hinder crystallization. Use graph-set analysis to predict hydrogen-bonding motifs (e.g., dimeric N-H···O=C interactions) that promote crystal growth. For challenging cases, employ vapor diffusion or slow cooling (ΔT ≈ 0.1°C/min) .
Data Contradiction Analysis
Q. How should researchers reconcile conflicting stability data for tert-butyl carbamates in acidic conditions?
- Methodological Answer : Stability discrepancies arise from substituent effects. While tert-butyl carbamates are generally acid-labile (cleaved by TFA), electron-withdrawing groups (e.g., iodine) may slow hydrolysis. Validate stability via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
